2-Aminohexadecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related long-chain fatty acids involves various chemical strategies. For example, the synthesis of both enantiomers of 2-bromohexadecanoic acid is achieved through diastereoselective bromination and subsequent removal of chiral auxiliary (D. Hernanz et al., 1995). Similarly, [2S-2-2H]- and [2R-2-2H]hexadecanoic acids are synthesized from microbial sources and chemical modifications to achieve high yields and isotopic purity (A. P. Tulloch, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is determined through various spectroscopic methods, including NMR and mass spectrometry. The structural characterization of triorganotin(IV) complexes of certain amino acetic acids demonstrates the importance of molecular structure analysis in understanding the chemical behavior and reactivity of these compounds (T. Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving long-chain fatty acids often include bromination, hydrogenation, and condensation reactions. For instance, an improved synthesis of specific amino acids using Evans' asymmetric alkylation highlights the chemical reactivity of these molecules (Wei Zhang et al., 2011). The bridging effect of potassium fluoride in synthesizing natural amino acids also illustrates the diverse chemical properties and reactions these compounds can undergo (A. Solladié-Cavallo* & N. Khiar, 1990).
Physical Properties Analysis
The physical properties of long-chain fatty acids, including 2-Aminohexadecanoic acid and its analogs, are crucial for their applications. These properties are often studied through spectroscopic and crystallographic methods to determine melting points, solubility, and crystal structure.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding the applications and reactivity of 2-Aminohexadecanoic acid and related compounds. Studies such as the enantioselective synthesis of amino acids provide valuable insights into the chemical properties of these molecules (M. Burk et al., 2003).
Scientific Research Applications
Application in Drug Delivery and Immunogenicity Enhancement
- Summary of the Application: 2-Aminohexadecanoic acid is a fatty acid used in the preparation of lipidic amino acids and their homo- and hetero-oligomers . These compounds have potential applications in enhancing the immunogenicity of synthetic peptides .
- Methods of Application: While the exact methods of application are not specified, it is likely that 2-Aminohexadecanoic acid is chemically bonded to other amino acids to form lipidic amino acids. These compounds can then be used to enhance the immunogenicity of synthetic peptides .
- Results or Outcomes: The use of 2-Aminohexadecanoic acid in this way could potentially address hindrances to drug uptake such as the blood-brain barrier and intra- and extracellular peptidases .
Synthesis of Fruiting-Inducing Cerebroside
- Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of isomers and analogs of a specific ceramide . This ceramide is part of the fruiting-inducing cerebroside in a basidiomycete Schizophyllum commune .
- Methods of Application: The compounds were synthesized by employing 2-aminohexadecanoic acid and serine as the chiral sources .
- Results or Outcomes: The synthesized compounds served for an assay of fruiting-inducing activity on Schizophyllum commune .
Synthesis of Lipopeptides for T Cell Response Study
- Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of lipopeptides of the immunodominant epitope hMBP (83-99) . These lipopeptides are used for the study of T cell response .
- Methods of Application: A synthetic pathway for (±)-N-Fmoc-Ahd-OH (Ahd: 2-aminohexadecanoic acid) was developed, which was used to synthesize diastereomeric peptides .
- Results or Outcomes: MBP-specific T cell lines recognizing the immunodominant epitope hMBP (83-99) have been generated . Their proliferative response to the native peptide and to some lipoderivatives has been investigated .
Synthesis of Gd2O3 Nanocrystals
- Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of Gd2O3 nanocrystals . These nanocrystals have potential applications in biomedicine .
- Methods of Application: The exact methods of application are not specified, but it is likely that 2-Aminohexadecanoic acid is used in the synthesis process of Gd2O3 nanocrystals .
- Results or Outcomes: The synthesized Gd2O3 nanocrystals were functionalised by organic acids .
Synthesis of Non-Covalent Inhibitors of the 20S Proteasome
- Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of lipopeptides, a new class of non-covalent inhibitors of the 20S proteasome .
- Methods of Application: The exact methods of application are not specified, but it is likely that 2-Aminohexadecanoic acid is used in the synthesis process of these lipopeptides .
- Results or Outcomes: The synthesized lipopeptides have been assayed for their inhibitory capacities .
Safety And Hazards
properties
IUPAC Name |
2-aminohexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELWBYCKQCNAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328318 | |
Record name | 2-Aminohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohexadecanoic acid | |
CAS RN |
7769-79-1 | |
Record name | 2-Aminohexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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